molecular formula C10H7BrClNO B598105 3-Bromo-7-chloro-4-hydroxy-8-methylquinoline CAS No. 1204810-52-5

3-Bromo-7-chloro-4-hydroxy-8-methylquinoline

Cat. No.: B598105
CAS No.: 1204810-52-5
M. Wt: 272.526
InChI Key: AYFGHWMQPZJROK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-7-chloro-4-hydroxy-8-methylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Properties

CAS No.

1204810-52-5

Molecular Formula

C10H7BrClNO

Molecular Weight

272.526

IUPAC Name

3-bromo-7-chloro-8-methyl-1H-quinolin-4-one

InChI

InChI=1S/C10H7BrClNO/c1-5-8(12)3-2-6-9(5)13-4-7(11)10(6)14/h2-4H,1H3,(H,13,14)

InChI Key

AYFGHWMQPZJROK-UHFFFAOYSA-N

SMILES

CC1=C(C=CC2=C1NC=C(C2=O)Br)Cl

Synonyms

3-Bromo-7-chloro-4-hydroxy-8-methylquinoline

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-7-chloro-4-hydroxy-8-methylquinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination and chlorination of 4-hydroxy-8-methylquinoline. The reaction conditions often include the use of bromine and chlorine reagents under controlled temperatures to ensure selective substitution at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-7-chloro-4-hydroxy-8-methylquinoline can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

    Reduction: The bromine and chlorine substituents can be reduced under specific conditions.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while substitution reactions can produce a variety of functionalized quinoline derivatives.

Scientific Research Applications

3-Bromo-7-chloro-4-hydroxy-8-methylquinoline has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-7-chloro-4-hydroxy-8-methylquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-8-methylquinoline: Lacks the bromine and chlorine substituents, resulting in different chemical properties.

    7-Chloro-4-hydroxy-8-methylquinoline: Similar structure but without the bromine atom.

    3-Bromo-4-hydroxy-8-methylquinoline: Similar structure but without the chlorine atom.

Uniqueness

3-Bromo-7-chloro-4-hydroxy-8-methylquinoline is unique due to the presence of both bromine and chlorine substituents, which can significantly influence its reactivity and biological activity. This dual substitution pattern can enhance its potential as a versatile intermediate in synthetic chemistry and its efficacy in various biological applications.

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